molecular formula C22H25N3O4S2 B2409103 4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 501351-63-9

4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2409103
CAS No.: 501351-63-9
M. Wt: 459.58
InChI Key: ISSMBDSQZWKKMT-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-2-29-18-8-7-9-19-20(18)23-22(30-19)24-21(26)16-10-12-17(13-11-16)31(27,28)25-14-5-3-4-6-15-25/h7-13H,2-6,14-15H2,1H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSMBDSQZWKKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: Starting from 2-aminothiophenol and an appropriate carboxylic acid derivative to form the benzothiazole ring.

    Sulfonylation: Introduction of the azepan-1-ylsulfonyl group through a sulfonylation reaction using azepane and a sulfonyl chloride.

    Amidation: Coupling the benzothiazole derivative with 4-ethoxybenzoic acid or its derivative to form the final benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, purification techniques like recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the benzamide or benzothiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibit anticancer properties. A study demonstrated that derivatives of benzothiazole can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonamide group enhances the bioactivity of these compounds, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Sulfonamide derivatives have been shown to inhibit various inflammatory pathways, including the NF-kB signaling pathway. This could lead to applications in treating conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, sulfonamide compounds are known to inhibit carbonic anhydrase and certain proteases, which are critical in various physiological and pathological processes .

Antimicrobial Effects

Research indicates that similar compounds possess antimicrobial properties. They have shown effectiveness against a range of bacterial strains, suggesting that this compound could be explored for developing new antibiotics .

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of benzothiazole and tested their anticancer activity against various cancer cell lines. The results indicated that modifications to the sulfonamide group significantly enhanced cytotoxicity, supporting the potential of this compound as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of sulfonamide derivatives. The researchers found that these compounds effectively reduced inflammation markers in vitro and in vivo models of arthritis. This highlights the therapeutic potential of compounds like this compound in treating inflammatory diseases .

Mechanism of Action

The mechanism of action for 4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
  • 4-(piperidin-1-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Uniqueness

The unique combination of the azepan-1-ylsulfonyl group and the ethoxy-substituted benzothiazole ring in 4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness could be leveraged in designing new molecules with improved efficacy and selectivity for specific applications.

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20N2O3S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure features a benzamide core with an azepan sulfonyl group and an ethoxy-substituted benzothiazole moiety.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. The IC50 values were reported to be in the range of 10 to 25 µM, indicating a promising therapeutic index for further development .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it has been suggested that the compound may inhibit the activity of certain kinases that are crucial for cancer cell growth .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound involved testing against a panel of pathogens. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with a notable reduction in colony-forming units (CFUs) observed after treatment .

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cytotoxicity, various cancer cell lines were treated with different concentrations of the compound. The results showed a dose-dependent response, with significant cell death observed at higher concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25

Q & A

Q. What are the established synthetic routes for 4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two primary steps:

Sulfonylation of Azepane : Reacting azepane with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the azepane sulfonyl intermediate.

Coupling with 4-Ethoxy-1,3-benzothiazol-2-amine : The intermediate is coupled to the benzothiazole derivative via an amide bond formation. This step often employs carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF, with yields influenced by temperature (0–25°C) and reaction time (12–24 hours) .

Q. Critical Factors :

  • Solvent Purity : Anhydrous conditions prevent hydrolysis of intermediates.
  • Catalyst Selection : HOBt suppresses racemization during amide coupling.
  • Workup : Precipitation or column chromatography is used for purification.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of the azepane sulfonyl group (δ 2.8–3.2 ppm for sulfonyl protons) and the 4-ethoxy benzothiazole moiety (δ 1.4 ppm for -OCH2CH3) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 458.15).
  • HPLC-PDA : Assesses purity (>98%) using a C18 column with a methanol/water gradient .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity Assays : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can structural modifications to the azepane sulfonyl or benzothiazole moieties enhance target selectivity?

Methodological Answer:

  • Rational Design : Replace the ethoxy group with electron-withdrawing groups (e.g., -CF3) to modulate electron density and binding affinity.
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., PARP-1 or kinase enzymes).
  • SAR Studies : Compare IC50 values of derivatives with varying substituents to identify critical pharmacophores .

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

  • Standardized Protocols : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration).
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation.
  • Data Normalization : Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .

Q. What strategies optimize metabolic stability without compromising potency?

Methodological Answer:

  • Introducing Fluorine : Replace the ethoxy group with a trifluoromethyl group to enhance lipophilicity and oxidative stability .
  • Prodrug Approach : Mask polar groups (e.g., sulfonyl) with ester prodrugs to improve bioavailability.
  • In Silico ADMET Prediction : Tools like SwissADME predict metabolic hotspots for targeted modification .

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